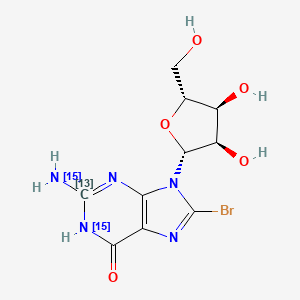

8-Bromoguanosine-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12BrN5O5 |

|---|---|

Molecular Weight |

365.12 g/mol |

IUPAC Name |

2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1 |

InChI Key |

ASUCSHXLTWZYBA-FBPSPDDKSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Functions of 8-Bromoguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoguanosine is a synthetic brominated derivative of the purine (B94841) nucleoside guanosine (B1672433). This modification confers unique biological activities, positioning it as a valuable tool in immunological and cancer research. Its primary functions stem from its role as a potent activator of cGMP-dependent protein kinases and its immunostimulatory properties, which are likely mediated through Toll-like receptor (TLR) signaling. This technical guide provides a comprehensive overview of the core functions of 8-Bromoguanosine, detailing its mechanisms of action, relevant signaling pathways, and experimental methodologies.

Core Functions and Mechanisms of Action

8-Bromoguanosine exhibits two primary, often interconnected, biological functions: activation of the cGMP signaling pathway and modulation of the immune response.

Activation of cGMP-Dependent Protein Kinase (PKG)

As an analog of cyclic guanosine monophosphate (cGMP), 8-Bromoguanosine is a potent activator of cGMP-dependent protein kinases (PKG). The bromine atom at the 8th position increases its resistance to degradation by phosphodiesterases, leading to a more sustained activation of PKG compared to endogenous cGMP. This activation triggers a cascade of downstream signaling events involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

Immunostimulatory Activities

8-Bromoguanosine demonstrates significant immunostimulatory effects, primarily through the activation of B lymphocytes. This activation leads to B cell proliferation and the production of immunoglobulins. Evidence suggests that 8-Bromoguanosine may act as a ligand for Toll-like receptors 7 and 8 (TLR7/8), which are key players in the innate immune system's recognition of single-stranded RNA. Activation of these TLRs typically proceeds through the MyD88-dependent signaling pathway, culminating in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines and type I interferons. This induction of interferon production can, in turn, activate other immune cells such as natural killer (NK) cells and macrophages.

Role in Cancer Biology

The multifaceted activities of 8-Bromoguanosine have drawn attention to its potential as an anti-cancer agent, particularly in epithelial ovarian cancer.

Inhibition of Tumor Progression in Epithelial Ovarian Cancer

Recent studies have shown that 8-Bromoguanosine can suppress the proliferation, invasion, and migration of epithelial ovarian cancer cells. This anti-tumor effect is attributed to its ability to interfere with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, 8-Bromoguanosine has been shown to decrease the phosphorylation of EGFR and downstream signaling molecules such as Phospholipase Cγ1 (PLCγ1).

Experimental Protocols

The following are detailed methodologies for key experiments related to the function of 8-Bromoguanosine.

In Vitro cGMP-Dependent Protein Kinase (PKG) Activity Assay (Radiometric)

This protocol measures the activation of PKG by 8-Bromoguanosine.

Materials:

-

Purified PKG enzyme

-

PKG peptide substrate (e.g., GRTGRRNSI-NH2)

-

8-Bromoguanosine

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.2 mM IBMX)

-

[γ-³²P]ATP

-

Phosphocellulose paper (P81)

-

75 mM Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, PKG peptide substrate, and varying concentrations of 8-Bromoguanosine.

-

Initiate the reaction by adding the purified PKG enzyme.

-

Add [γ-³²P]ATP to start the phosphorylation reaction.

-

Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKG in the presence of different concentrations of 8-Bromoguanosine.

B Lymphocyte Proliferation Assay

This protocol assesses the ability of 8-Bromoguanosine to induce B cell proliferation.

Materials:

-

Isolated primary B lymphocytes

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

8-Bromoguanosine

-

Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)

-

96-well culture plates

-

Plate reader or scintillation counter

Procedure:

-

Seed isolated B lymphocytes into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Add varying concentrations of 8-Bromoguanosine to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

During the final 18 hours of incubation, add the cell proliferation reagent (e.g., BrdU or [³H]-thymidine).

-

Harvest the cells and measure the incorporation of the proliferation reagent according to the manufacturer's instructions.

-

Quantify cell proliferation by measuring absorbance (for BrdU) or radioactivity (for [³H]-thymidine).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows involving 8-Bromoguanosine.

Conclusion

8-Bromoguanosine is a versatile research tool with well-defined functions in cGMP signaling and immunology. Its ability to potently activate PKG and stimulate immune responses, coupled with its emerging role in cancer biology, makes it a molecule of significant interest for basic research and preclinical drug development. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore and harness the therapeutic potential of 8-Bromoguanosine. Further investigation into its precise mechanisms of action, particularly in the context of TLR signaling and its anti-cancer effects, is warranted to fully elucidate its clinical utility.

Synthesis and Characterization of 8-Bromoguanosine-¹³C,¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromoguanosine-¹³C,¹⁵N₂, a specifically labeled purine (B94841) nucleoside valuable for a range of biochemical and pharmaceutical research applications. The inclusion of stable isotopes at defined positions allows for precise tracking and quantification in complex biological systems, making it a powerful tool in drug metabolism studies, nucleic acid structural analysis, and as an internal standard in mass spectrometry-based assays.

Synthesis of 8-Bromoguanosine-¹³C,¹⁵N₂

The synthesis of 8-Bromoguanosine-¹³C,¹⁵N₂ is a multi-step process that begins with the preparation of an isotopically labeled guanosine (B1672433) precursor, followed by a direct bromination reaction. The key to this synthesis is the strategic introduction of one ¹³C and two ¹⁵N atoms into the guanosine molecule.

Synthesis of the Isotopically Labeled Precursor: [8-¹³C-1,7-¹⁵N₂]Guanosine

The synthesis of the specifically labeled guanosine precursor is achieved through a chemo-enzymatic pathway, starting from commercially available labeled precursors and involving the conversion of a labeled adenosine (B11128) derivative.[1]

Experimental Protocol: Synthesis of [8-¹³C-1,7-¹⁵N₂]Guanosine

This protocol is adapted from the synthesis of [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine, with the modification of using unlabeled potassium cyanide to avoid the introduction of a third ¹⁵N atom at the exocyclic amino group.[1]

Step 1: Synthesis of [8-¹³C-7,NH₂-¹⁵N₂]Adenosine

The synthesis starts with the construction of the labeled adenosine molecule. This involves the formation of a labeled purine ring system followed by glycosylation. A detailed protocol for the synthesis of [8-¹³C-7,NH₂-¹⁵N₂]adenosine is described by Jones and colleagues.[1] This procedure starts from 4-amino-6-hydroxy-2-mercaptopyrimidine and introduces the ¹³C at the 8-position via ring closure with [¹³C]sodium ethyl xanthate, and the two ¹⁵N atoms at the N7 and the exocyclic amino group positions using ¹⁵N-labeled reagents.[1]

Step 2: Conversion of [8-¹³C-7,NH₂-¹⁵N₂]Adenosine to [8-¹³C-1,7-¹⁵N₂]Guanosine

The conversion of the labeled adenosine to the desired guanosine derivative is a critical step. In this transformation, the amino group of adenosine becomes the N1 of guanosine.[1] The C2 and the exocyclic amino group of the resulting guanosine are introduced using potassium cyanide. By using unlabeled potassium cyanide, the exocyclic amino group of guanosine will not be isotopically labeled.

-

Oxidation of Adenosine: The synthesized [8-¹³C-7,NH₂-¹⁵N₂]adenosine is first oxidized to its N1-oxide.

-

Ring Opening and Rearrangement: The N1-oxide is then reacted with cyanogen (B1215507) bromide (generated in situ from bromine and unlabeled potassium cyanide). This leads to the formation of an oxadiazolidine intermediate.

-

Methylation and Ring Opening: Treatment with triethylamine (B128534) opens the oxadiazolidine ring, and subsequent methylation with methyl iodide occurs.

-

Ring Closure: Aqueous sodium hydroxide (B78521) is used to open the pyrimidine (B1678525) ring, allowing for rotation and subsequent ring closure upon neutralization and heating to form the guanosine derivative.

-

Enzymatic Deamination: The final step involves enzymatic deamination to yield [8-¹³C-1,7-¹⁵N₂]guanosine.

Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC).

Bromination of [8-¹³C-1,7-¹⁵N₂]Guanosine

The final step is the regioselective bromination of the isotopically labeled guanosine at the C8 position. A modern and efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent.

Experimental Protocol: Bromination of [8-¹³C-1,7-¹⁵N₂]Guanosine

-

Dissolution: Dissolve the purified [8-¹³C-1,7-¹⁵N₂]guanosine in anhydrous N,N-dimethylformamide (DMF).

-

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude 8-Bromoguanosine-¹³C,¹⁵N₂ is purified by recrystallization or flash column chromatography on silica (B1680970) gel.

Synthesis Workflow

Caption: Workflow for the synthesis of 8-Bromoguanosine-¹³C,¹⁵N₂.

Characterization of 8-Bromoguanosine-¹³C,¹⁵N₂

The synthesized compound must be thoroughly characterized to confirm its identity, purity, and the specific positions of the isotopic labels. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and the precise location of the isotopic labels. Both ¹H, ¹³C, and ¹⁵N NMR spectra should be acquired.

Expected NMR Spectral Data

The chemical shifts will be similar to those of unlabeled 8-bromoguanosine, but the presence of ¹³C and ¹⁵N isotopes will introduce characteristic couplings.

| Nucleus | Unlabeled 8-Bromoguanosine (ppm) | Expected for 8-Bromoguanosine-¹³C,¹⁵N₂ (ppm) and Key Couplings |

| ¹H | H8: ~7.9 | Singlet will be split into a doublet due to ¹J(¹³C8-H8) coupling (~217 Hz)[2] |

| H1': ~5.7 | Doublet | |

| ¹³C | C8: ~121 | Signal will be present and can be enhanced. Will show coupling to ¹⁵N7. |

| C2: ~155 | ||

| C4: ~153 | ||

| C5: ~117 | ||

| C6: ~152 | ||

| ¹⁵N | N1 | Signal will be present. |

| N7 | Signal will be present and will show coupling to ¹³C8. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPTQ or similar experiment can be used to distinguish carbon types.

-

¹⁵N NMR: Acquire a proton-decoupled ¹⁵N NMR spectrum. Heteronuclear multiple bond correlation (HMBC) experiments can be used to confirm ¹³C-¹⁵N and ¹H-¹⁵N connectivities.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and the positions of the isotopic labels.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the isotopic labels. High-resolution mass spectrometry (HRMS) is essential for obtaining the exact mass.

Expected Mass Spectrometric Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ |

| Monoisotopic Mass (unlabeled) | 361.0022 Da |

| Expected Monoisotopic Mass for ¹³C,¹⁵N₂ labeled | 364.0062 Da |

| Isotopic Pattern | Characteristic M, M+2 pattern due to Bromine (⁷⁹Br and ⁸¹Br) |

Fragmentation Pattern:

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) will lead to fragmentation. Key expected fragments include:

-

Loss of the ribose sugar moiety.

-

Cleavage of the glycosidic bond.

-

Loss of bromine.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Ionization: Use ESI in positive ion mode.

-

Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.

-

High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to CID to obtain a fragmentation pattern, which can be used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification of the final product and for assessing its purity. A reverse-phase method is typically employed for nucleoside analysis.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 260 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity of the sample is determined by integrating the peak area of the product and any impurities.

Characterization Workflow

Caption: Workflow for the characterization of 8-Bromoguanosine-¹³C,¹⁵N₂.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of 8-Bromoguanosine-¹³C,¹⁵N₂.

Table 1: Synthesis and Purity Data

| Parameter | Expected Value |

| Overall Yield | 15-25% (from labeled adenosine) |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Table 2: Key Characterization Data

| Analytical Technique | Parameter | Expected Value |

| HRMS | [M+H]⁺ (¹³C,¹⁵N₂) | 365.0140 Da |

| ¹H NMR (DMSO-d₆) | δ(H8) | ~7.9 ppm (doublet, ¹J(¹³C-H) ≈ 217 Hz) |

| ¹³C NMR (DMSO-d₆) | δ(C8) | ~121 ppm |

| HPLC | Retention Time | Dependent on specific conditions |

Conclusion

This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of 8-Bromoguanosine-¹³C,¹⁵N₂. The described protocols provide a clear pathway for researchers to produce this valuable isotopically labeled compound for advanced scientific investigations. The detailed characterization workflow ensures the final product's identity, purity, and correct isotopic labeling, which is critical for its application in quantitative and structural studies.

References

The Biological Activity of 8-Bromoguanosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 8-bromoguanosine (B14676) and its derivatives. These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, ranging from anti-cancer to immunomodulatory activities. This document details their mechanisms of action, presents quantitative data on their efficacy, outlines experimental protocols for their study, and visualizes the key signaling pathways they modulate.

Core Biological Activities and Mechanisms of Action

8-Bromoguanosine (8-Br-Guo) and its derivatives are synthetic purine (B94841) nucleoside analogs that exhibit a range of biological effects. The introduction of a bromine atom at the C8 position of the guanine (B1146940) base sterically favors the syn conformation of the nucleoside, which can influence its interaction with cellular targets compared to the endogenous guanosine (B1672433), which predominantly adopts the anti conformation. This structural feature is fundamental to many of their observed biological activities.

Anti-Cancer Activity

8-Bromoguanosine derivatives have demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. One of the key mechanisms underlying their anti-cancer activity is the modulation of cyclic guanosine monophosphate (cGMP) signaling. The cyclic monophosphate derivative, 8-bromo-cGMP (8-Br-cGMP), is a potent activator of cGMP-dependent protein kinase (PKG).

Inhibition of the EGFR/PLCγ1 Signaling Pathway: Recent studies have elucidated that 8-Br-cGMP can suppress tumor progression in epithelial ovarian cancer by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Specifically, 8-Br-cGMP has been shown to decrease the phosphorylation of EGFR at tyrosine 992 (Y992) and downstream signaling proteins, including phospholipase Cγ1 (PLCγ1) at Y783 and calmodulin kinase II.[1] This inhibition leads to a reduction in cytoplasmic Ca2+ release and prevents the translocation of Protein Kinase C (PKC) to the cell membrane, ultimately suppressing cancer cell proliferation, invasion, and migration.[1]

Immunomodulatory Effects

8-Bromoguanosine and its derivatives are potent immunomodulators, capable of activating various components of the innate and adaptive immune systems.

TLR7/8 Agonism: Several 8-bromoguanosine derivatives, such as Loxoribine (B1675258) (7-allyl-8-oxoguanosine), are recognized as agonists of Toll-like receptor 7 (TLR7) and, in some cases, TLR8.[1][2] TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, and their activation triggers a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[3] This cytokine milieu promotes the activation and maturation of dendritic cells, enhances natural killer (NK) cell cytotoxicity, and drives the differentiation of T helper 1 (Th1) cells, which are crucial for anti-viral and anti-tumor immunity.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro activities of 8-bromoguanosine derivatives and related compounds.

Table 1: Anti-Cancer Activity of Guanosine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 8-amino-deoxyguanosine (in combination with deoxyguanosine) | T-leukemia cells | Viability Assay | >90% inhibition at 25 µM | [4] |

| 8-hydroxy-2'-deoxyguanosine | Friend murine erythroleukemia | Benzidine Positivity | 62% positive cells at 200 µM | [5] |

| 8-amino-guanosine | Friend murine erythroleukemia | Benzidine Positivity | 34% positive cells at 400 µM | [5] |

| 8-methylamino-guanosine | Friend murine erythroleukemia | Benzidine Positivity | 42% positive cells at 1000 µM | [5] |

Table 2: Immunomodulatory Activity of Guanosine Analogs (TLR7 Agonism)

| Compound | Cell Line/System | Assay | EC50 (µM) | Reference |

| Loxoribine | HEK-Blue™ hTLR7 cells | SEAP Reporter Assay | Not specified, potent agonist | [1] |

| Loxoribine | Murine spleen cells | Cytokine Production | Not specified, potent agonist | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 8-bromoguanosine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of 8-bromoguanosine derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

8-Bromoguanosine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 8-bromoguanosine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[4][7]

TLR7/8 Agonist Activity (HEK-Blue™ Reporter Assay)

This protocol is used to quantify the activation of TLR7 or TLR8 by 8-bromoguanosine derivatives.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

8-Bromoguanosine derivatives

-

Positive control (e.g., R848 for TLR7/8, Loxoribine for TLR7)

-

96-well plates

Procedure:

-

Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, resuspend the cells in HEK-Blue™ Detection medium to a concentration of approximately 2.5 x 10^5 cells/mL.

-

Compound Addition: Add 20 µL of serial dilutions of the 8-bromoguanosine derivatives to the wells of a 96-well plate.

-

Cell Seeding: Add 180 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 atmosphere.

-

SEAP Measurement: Measure the absorbance at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of the NF-κB pathway downstream of TLR activation.

-

Data Analysis: Plot the absorbance against the log of the compound concentration to determine the EC50 value.[8][9]

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of 8-Br-cGMP on EGFR phosphorylation.

Materials:

-

Cancer cell line with high EGFR expression (e.g., A431)

-

8-Br-cGMP

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with 8-Br-cGMP for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.[10][11]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 8-bromoguanosine derivatives.

Conclusion and Future Directions

8-Bromoguanosine and its derivatives represent a versatile class of molecules with significant potential in oncology and immunology. Their ability to modulate key signaling pathways, such as the EGFR and TLR7/8 pathways, provides a strong rationale for their further development as therapeutic agents. The data presented in this guide highlight their potent biological activities and provide a framework for their continued investigation.

Future research should focus on synthesizing and screening a broader library of 8-bromoguanosine derivatives to optimize their potency and selectivity for specific targets. Further elucidation of their mechanisms of action, particularly the direct binding interactions with their protein targets, will be crucial for rational drug design. In vivo studies in relevant animal models are warranted to translate the promising in vitro findings into potential clinical applications. This comprehensive understanding will pave the way for the development of novel and effective therapies based on the 8-bromoguanosine scaffold.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential cytotoxicity of deoxyguanosine and 8-aminoguanosine for human leukemic cell lines and normal bone marrow progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

8-Bromoguanosine: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of 8-Bromoguanosine (B14676) as a Purine (B94841) Nucleoside Analog

8-Bromoguanosine is a synthetic purine nucleoside analog of guanosine (B1672433) with a bromine atom substituted at the 8th position of the guanine (B1146940) base.[1][2] This modification confers unique chemical and biological properties, making it a valuable tool in immunology, cell biology, and drug development. Notably, 8-Bromoguanosine is recognized for its potent immunostimulatory activities, including the activation of various immune cells and the induction of cytokine production.[3][4] Its derivative, 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP), is a well-established activator of cGMP-dependent protein kinase (PKG), playing a crucial role in cellular signaling.[5][6] This guide provides a comprehensive technical overview of 8-Bromoguanosine, its mechanisms of action, experimental applications, and relevant quantitative data.

Chemical and Physical Properties

8-Bromoguanosine is a white solid with a molecular formula of C₁₀H₁₂BrN₅O₅ and a molecular weight of 362.14 g/mol .[1][7] The presence of the bromine atom at the C8 position favors the syn conformation of the glycosidic bond, which is a key structural feature influencing its biological activity.[1] This contrasts with the natural guanosine, which predominantly adopts the anti conformation. Furthermore, this modification makes 8-Bromoguanosine and its derivatives resistant to metabolic degradation by enzymes such as phosphodiesterases, prolonging their intracellular activity.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [1][7] |

| Molecular Weight | 362.14 g/mol | [1][7] |

| CAS Number | 4016-63-1 | [1][7] |

| Appearance | White Solid | [9] |

| Synonyms | 8-Br-Guo, NSC 79211 | [7] |

Mechanism of Action and Signaling Pathways

The biological effects of 8-Bromoguanosine and its cyclic nucleotide counterpart, 8-Br-cGMP, are mediated through distinct yet interconnected signaling pathways.

Activation of Protein Kinase G (PKG) by 8-Br-cGMP

8-Br-cGMP is a potent and membrane-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a specific activator of Protein Kinase G (PKG).[5][6] PKG is a serine/threonine protein kinase that plays a central role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell growth and differentiation. The activation of PKG by 8-Br-cGMP initiates a signaling cascade that involves the phosphorylation of numerous downstream target proteins.

One well-characterized downstream pathway affected by PKG activation is the Ras/MAP kinase pathway. Activated PKG can phosphorylate and inhibit c-Raf kinase, a key component of the MAP kinase cascade, thereby suppressing cell growth.[10] More recent studies have also implicated the PKG pathway in the inhibition of the Epidermal Growth Factor Receptor (EGFR)/Phospholipase Cγ1 (PLCγ1) signaling axis in cancer cells.[4] 8-Br-cGMP has been shown to decrease the phosphorylation of EGFR and downstream effectors, leading to reduced cell proliferation and migration.[4]

Immunomodulatory Effects of 8-Bromoguanosine

8-Bromoguanosine exhibits broad immunostimulatory properties, activating a range of immune cells including B lymphocytes, T lymphocytes, natural killer (NK) cells, and macrophages.[3][4] A key mechanism underlying these effects is the induction of interferon (IFN) production.[3] The precise upstream signaling pathway by which 8-Bromoguanosine initiates this response is not fully elucidated but is thought to involve intracellular recognition, potentially through pattern recognition receptors (PRRs).

Given that 8-Bromoguanosine is a guanosine analog, it is plausible that it may be recognized by intracellular PRRs that sense nucleic acid-related molecules, such as Toll-like receptors (TLR7/8) or the cGAS-STING pathway. Activation of these pathways typically leads to the phosphorylation and activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and NF-κB, which are critical for the expression of type I interferons and other pro-inflammatory cytokines.

The following diagram illustrates a putative signaling pathway for the immunomodulatory action of 8-Bromoguanosine. It is important to note that this is a hypothetical model based on the known downstream effects of 8-Bromoguanosine and general principles of innate immune signaling.

Experimental Protocols

Detailed experimental protocols for studying the effects of 8-Bromoguanosine are often specific to the research question and cell type. Below are representative protocols adapted from common immunological assays, incorporating details from studies involving 8-Bromoguanosine.

B Lymphocyte Proliferation Assay

This protocol is designed to assess the proliferative response of B lymphocytes to 8-Bromoguanosine stimulation.

Materials:

-

8-Bromoguanosine (stock solution in sterile PBS or DMSO)

-

Purified B lymphocytes

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

96-well flat-bottom culture plates

-

[³H]-Thymidine

-

Cell harvester and scintillation counter

Procedure:

-

Isolate B lymphocytes from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting).

-

Resuspend purified B cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

-

Prepare serial dilutions of 8-Bromoguanosine in complete RPMI-1640 medium. Add 100 µL of the 8-Bromoguanosine dilutions to the appropriate wells to achieve final concentrations typically ranging from 1 µM to 1 mM. Include a vehicle control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Pulse each well with 1 µCi of [³H]-Thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter. Proliferation is expressed as counts per minute (CPM).

NK Cell Cytotoxicity Assay

This protocol measures the ability of 8-Bromoguanosine to enhance the cytotoxic activity of NK cells against target tumor cells.

Materials:

-

8-Bromoguanosine

-

Effector cells: Purified NK cells or peripheral blood mononuclear cells (PBMCs)

-

Target cells: A suitable tumor cell line (e.g., K562 or YAC-1)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Calcein-AM or other fluorescent dye for labeling target cells

-

96-well U-bottom culture plates

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Culture effector cells (NK cells or PBMCs) overnight in complete RPMI-1640 medium with or without 8-Bromoguanosine (e.g., 100 µM).

-

Label the target cells with Calcein-AM according to the manufacturer's instructions.

-

Wash and resuspend the labeled target cells at 1 x 10⁵ cells/mL.

-

Plate 100 µL of the target cell suspension (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.

-

Add 100 µL of the pre-treated effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

-

Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate and collect 100 µL of the supernatant from each well.

-

Measure the fluorescence of the supernatant using a fluorescence plate reader.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Macrophage Activation and Cytokine Production Assay

This protocol is used to evaluate the activation of macrophages and the subsequent production of cytokines, such as interferons, in response to 8-Bromoguanosine.

Materials:

-

8-Bromoguanosine

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Complete DMEM or RPMI-1640 medium

-

24-well culture plates

-

ELISA kits for specific cytokines (e.g., IFN-β, TNF-α)

-

Lysis buffer for RNA extraction (optional)

-

Reagents for RT-qPCR (optional)

Procedure:

-

Seed macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of 8-Bromoguanosine (e.g., 10 µM to 500 µM). Include a vehicle control.

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

(Optional) For gene expression analysis, lyse the cells in the wells and extract total RNA. Perform RT-qPCR to measure the relative expression of cytokine genes.

Quantitative Data

The following tables summarize some of the quantitative data reported in the literature regarding the effects of 8-Bromoguanosine and its derivatives. It is important to note that specific values can vary depending on the experimental conditions, cell type, and assay used.

Table 1: Immunostimulatory Effects of 8-Bromoguanosine on B Lymphocytes

| Parameter | Cell Type | 8-Bromoguanosine Concentration | Effect | Reference(s) |

| Immunoglobulin Production | Human B Lymphocytes | Not specified | Induces IgG, IgA, and IgM production | [4] |

| Proliferation | Human B Lymphocytes | Not specified | Induces proliferation in a subset of B cells | [4] |

Table 2: Activation of NK Cells and Macrophages by 8-Bromoguanosine

| Parameter | Cell Type | 8-Bromoguanosine Treatment | Effect | Reference(s) |

| Cytotoxicity | Murine Spleen Cells (NK activity) | 16-18 hours in culture | Induced cytotoxic activity against YAC cells | [3] |

| Cytolytic Activity | Murine Peritoneal Macrophages | Preincubation | Induced cytolytic activity against P815 cells | [3] |

| Mechanism | Murine Spleen and Peritoneal Cells | Not specified | Induction of IFN production | [3] |

Table 3: Effects of 8-Br-cGMP on Cellular Signaling

| Parameter | Cell Type | 8-Br-cGMP Concentration | Effect | Reference(s) |

| Cell Proliferation | Epithelial Ovarian Cancer Cells | Dose-dependent | Suppressed proliferation, invasion, and migration | [4] |

| EGFR Phosphorylation | Epithelial Ovarian Cancer Cells | Dose-dependent | Decreased phosphorylation of EGFR (Y992) | [4] |

| PKG Activity | Neonatal Rat Cardiac Myocytes | 10 nM | Decreased irreversible cell injury after simulated ischemia/reoxygenation | [6] |

Applications in Research and Drug Development

8-Bromoguanosine and its derivatives are valuable tools with a range of applications in both basic research and preclinical drug development.

-

Immunology Research: 8-Bromoguanosine serves as a potent polyclonal activator of B cells, NK cells, and macrophages, making it a useful tool for studying the mechanisms of immune cell activation, differentiation, and effector function.[3][4]

-

Cancer Research: The anti-proliferative effects of 8-Br-cGMP on certain cancer cells, mediated through the PKG pathway, are being explored for potential therapeutic applications.[4] Furthermore, the immunostimulatory properties of 8-Bromoguanosine could be harnessed to enhance anti-tumor immunity.

-

Drug Development: As an immunomodulatory agent, 8-Bromoguanosine and its analogs can be investigated as potential vaccine adjuvants or as standalone therapeutics for infectious diseases and immunodeficiencies.

-

Signal Transduction Research: 8-Br-cGMP is a standard reagent for studying the physiological roles of the cGMP/PKG signaling pathway in various cell types and tissues.[6]

Conclusion

8-Bromoguanosine is a multifaceted purine nucleoside analog with significant potential in biomedical research and drug development. Its ability to potently stimulate various immune cell populations, coupled with the well-defined role of its derivative 8-Br-cGMP in activating the PKG signaling pathway, provides a rich area for further investigation. This technical guide has provided an overview of its properties, mechanisms of action, and experimental applications, offering a valuable resource for scientists working in this field. Further research is warranted to fully elucidate the upstream signaling pathways of 8-Bromoguanosine's immunomodulatory effects and to translate its promising preclinical findings into clinical applications.

References

- 1. Activation of human B lymphocytes by 8' substituted guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lonzabio.jp [lonzabio.jp]

- 3. mdpi.com [mdpi.com]

- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of murine natural killer cells and macrophages by 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 8. Induction of immunoglobulin secretion by a simple nucleoside derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of IRF-3 and IRF-7 phosphorylation following activation of the RIG-I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of 8-Bromoguanosine in Solution: A Technical Guide

Abstract

8-Bromoguanosine (B14676), a synthetic derivative of the purine (B94841) nucleoside guanosine, is a critical tool in the study of nucleic acid structure and function. The introduction of a bulky bromine atom at the C8 position of the guanine (B1146940) base induces a significant steric effect that profoundly influences its conformational preferences in solution. This technical guide provides an in-depth analysis of the conformational properties of 8-Bromoguanosine, focusing on the glycosidic bond orientation and the ribose sugar pucker. It details the key experimental protocols, primarily centered on Nuclear Magnetic Resonance (NMR) spectroscopy, used for its characterization. Quantitative data are summarized, and logical workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Conformational Features

The solution conformation of a nucleoside is primarily defined by two key parameters: the torsion angle of the glycosidic bond (χ) that connects the base to the sugar, and the puckering of the furanose (ribose) ring. For 8-Bromoguanosine, both are significantly constrained compared to its canonical counterpart.

Glycosidic Bond: A Strong Preference for the syn Conformation

The glycosidic bond in purine nucleosides can rotate to adopt two major conformations: anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar ring. In the syn conformation, the six-membered ring of the purine base is positioned above the sugar ring.

Due to the large van der Waals radius of the bromine atom at the C8 position, 8-Bromoguanosine experiences significant steric hindrance that strongly disfavors the anti conformation. As a result, it overwhelmingly adopts the syn conformation in solution.[1] This fixed conformation is a key reason for its utility in structural biology, particularly in promoting the formation of left-handed Z-form nucleic acid duplexes.[1]

Ribose Sugar Pucker

The five-membered ribose ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo and C3'-endo. In the C2'-endo pucker (associated with B-form DNA), the C2' atom is displaced from the plane of the other four ring atoms towards the base. In the C3'-endo pucker (associated with A-form RNA), the C3' atom is displaced towards the base.[2][3]

The sugar pucker of 8-Bromoguanosine can be determined from the ³J(H1'–H2') coupling constant in ¹H NMR spectra. A small coupling constant (< 2 Hz) indicates a C3'-endo conformation, while a larger value (~8-10 Hz) signifies a C2'-endo conformation.[2] Intermediate values suggest a dynamic equilibrium between the two states.

Experimental Protocols for Conformational Analysis

Solution NMR spectroscopy is the most powerful technique for elucidating the conformational details of 8-Bromoguanosine.[4][5]

Sample Preparation

-

Dissolution: Dissolve 8-Bromoguanosine powder in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of approximately 1-5 mM. For exchangeable proton observation, a 90% H₂O/10% D₂O mixture is used.

-

Buffer and Salt: If required, add a suitable buffer (e.g., 15 mM sodium phosphate) and salt (e.g., 25 mM NaCl) to maintain a constant pH (e.g., pH 6.4) and ionic strength.[6]

-

Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for chemical shift calibration.

-

Transfer: Transfer the final solution to a high-precision NMR tube.

NMR Data Acquisition

A suite of NMR experiments is typically performed on a high-field spectrometer (≥500 MHz):

-

1D ¹H NMR: This is the initial experiment to assess sample purity and measure proton chemical shifts and scalar (J) coupling constants. The ³J(H1'–H2') coupling constant is critical for determining the sugar pucker.

-

2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, confirming the spin systems of the ribose sugar. A Double-Quantum Filtered (DQF-COSY) experiment is particularly useful for accurately measuring small coupling constants.[6]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining the glycosidic bond conformation. It detects through-space correlations between protons that are close to each other (< 5 Å). A strong NOE cross-peak between the base proton (H8) and the sugar proton (H1') is unambiguous evidence for a syn conformation. Mixing times are typically set between 100 and 600 ms.[2]

Data Interpretation and Summary

The analysis of NMR data provides direct insight into the conformational preferences of 8-Bromoguanosine. The key parameters are summarized below.

Table 1: Summary of NMR Parameters for 8-Bromoguanosine Conformation

| Parameter | Experimental Observation | Conformational Interpretation |

| Glycosidic Angle | Strong NOE between Base H8 and Sugar H1' | syn Conformation |

| Absence of NOE between Base H8 and Sugar H1' | anti Conformation (Not observed) | |

| Sugar Pucker | ³J(H1'–H2') ≈ 8-10 Hz | Predominantly C2'-endo |

| ³J(H1'–H2') < 2 Hz | Predominantly C3'-endo | |

| 2 Hz < ³J(H1'–H2') < 8 Hz | C2'-endo ⇌ C3'-endo equilibrium |

Table 2: Representative Proton Chemical Shifts (δ) in D₂O

| Proton | Typical Chemical Shift Range (ppm) | Notes |

| H8 | 7.8 - 8.2 | Base proton |

| H1' | 5.8 - 6.0 | Anomeric proton |

| H2' | 4.5 - 4.8 | Ribose proton |

| H3' | 4.3 - 4.5 | Ribose proton |

| H4' | 4.1 - 4.3 | Ribose proton |

| H5', H5'' | 3.7 - 3.9 | Ribose protons |

Note: Exact chemical shifts are sensitive to solvent, temperature, pH, and concentration.

Conclusion and Applications

The conformational analysis of 8-Bromoguanosine in solution consistently demonstrates a strong preference for the syn glycosidic orientation, a direct consequence of the bulky 8-bromo substituent. The ribose sugar maintains its flexibility, existing in a dynamic equilibrium between the C2'-endo and C3'-endo puckers, which can be quantified using NMR spectroscopy.

This well-defined conformational preference makes 8-Bromoguanosine an invaluable tool for:

-

Structural Biology: Stabilizing specific nucleic acid structures, such as Z-DNA and G-quadruplexes, for crystallographic or NMR studies.

-

Drug Development: Serving as a modified building block in the design of therapeutic oligonucleotides where a syn conformation is desired to modulate target binding or nuclease resistance.

-

Biophysical Chemistry: Probing the active sites of enzymes that process nucleic acids, as the fixed conformation can help delineate the structural requirements for substrate recognition and catalysis.[7][8]

The methodologies and data presented in this guide provide a robust framework for the accurate conformational characterization of 8-Bromoguanosine and similarly modified nucleosides.

References

- 1. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of 8-Bromoguanosine: A Technical Guide for Researchers

A comprehensive overview of the discovery, history, and multifaceted applications of 8-Bromoguanosine in scientific research, tailored for researchers, scientists, and drug development professionals.

Abstract

8-Bromoguanosine, a synthetic brominated derivative of the purine (B94841) nucleoside guanosine (B1672433), has carved a significant niche in biomedical research since its initial synthesis. Primarily recognized as a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP), it has been instrumental in elucidating the intricate signaling pathways governed by cGMP and its primary effector, Protein Kinase G (PKG). This technical guide provides an in-depth exploration of the discovery and historical development of 8-Bromoguanosine, alongside a detailed examination of its applications in key research areas, including smooth muscle physiology, cancer biology, and immunology. The document presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Discovery and Historical Perspective

The journey of 8-Bromoguanosine began in the mid-20th century with the pioneering work of Holmes and Robins. Their seminal 1964 paper published in the Journal of the American Chemical Society, titled "Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides," detailed the first successful synthesis of this compound. This breakthrough laid the groundwork for the development of a critical tool for studying cyclic nucleotide signaling.

Subsequent research in the following decades solidified the importance of 8-Bromoguanosine. A pivotal study by Rapoport, Draznin, and Murad in 1982 demonstrated that 8-bromo-cGMP could mimic the effects of sodium nitroprusside-induced protein phosphorylation in intact rat aorta, firmly establishing its role as a potent cGMP analog and activator of cGMP-dependent protein kinases. This discovery opened the floodgates for its use in dissecting the physiological roles of the cGMP/PKG pathway.

Physicochemical Properties and Synthesis

8-Bromoguanosine is characterized by the substitution of a hydrogen atom with a bromine atom at the 8th position of the guanine (B1146940) base. This modification confers several key properties that make it a valuable research tool:

-

Increased Lipophilicity: The bromine atom enhances the molecule's ability to cross cell membranes, allowing it to be used in studies with intact cells and tissues.

-

Resistance to Phosphodiesterases: The 8-bromo modification provides resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cGMP. This results in a more sustained activation of cGMP signaling pathways compared to the endogenous ligand.

The synthesis of 8-Bromoguanosine is typically achieved through the direct bromination of guanosine. A common laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of 8-Bromoguanosine

Materials:

-

Guanosine

-

Bromine

-

Distilled water

-

Acetone

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Suspend guanosine in distilled water with vigorous stirring.

-

Slowly add a saturated solution of bromine in water dropwise to the guanosine suspension.

-

Continue the addition until a faint yellow color persists, indicating a slight excess of bromine.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold distilled water, followed by a wash with cold acetone.

-

The crude 8-Bromoguanosine can be further purified by recrystallization from hot water.

Core Application: Elucidating the cGMP/PKG Signaling Pathway

The primary and most widespread application of 8-Bromoguanosine is as a selective activator of Protein Kinase G (PKG). By mimicking the action of cGMP, it allows researchers to investigate the downstream effects of PKG activation in a controlled manner.

Signaling Pathway Diagram

Caption: The cGMP/PKG signaling pathway and the role of 8-Bromoguanosine.

Application in Smooth Muscle Physiology

A significant body of research has utilized 8-Bromoguanosine to investigate its effects on smooth muscle relaxation. Activation of PKG in vascular smooth muscle cells leads to a decrease in intracellular calcium concentration and subsequent vasodilation.

Experimental Protocol: Vascular Ring Relaxation Assay

Objective: To assess the vasodilatory effect of 8-Bromoguanosine on isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictor)

-

8-Bromoguanosine solutions of varying concentrations

Procedure:

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a stable contraction with a vasoconstrictor like phenylephrine.

-

Once a plateau in contraction is reached, cumulatively add increasing concentrations of 8-Bromoguanosine to the bath.

-

Record the changes in isometric tension at each concentration.

-

Express the relaxation as a percentage of the pre-induced contraction.

Quantitative Data: Vascular Relaxation

| Compound | Artery | Vasoconstrictor | EC50 for Relaxation | Reference |

| 8-Bromo-cGMP | Rat Aorta | Phenylephrine | ~1 µM | (Rapoport et al., 1982) |

| 8-Bromo-cGMP | Newborn Ovine Pulmonary Veins | Endothelin-1 | Concentration-dependent relaxation | (Gao et al., 2000) |

Experimental Workflow Diagram

Caption: Workflow for a vascular ring relaxation experiment.

Role in Cancer Research

Emerging research has highlighted a potential role for 8-Bromoguanosine in cancer therapy. Studies have shown that it can induce apoptosis and inhibit the proliferation of various cancer cell lines. The proposed mechanism often involves the activation of PKG, which can interfere with cancer cell signaling pathways.

Experimental Protocol: Cancer Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with 8-Bromoguanosine.

Materials:

-

Cancer cell line of interest

-

Cell culture reagents

-

8-Bromoguanosine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with varying concentrations of 8-Bromoguanosine for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data: Anti-Cancer Effects

| Cell Line | Treatment | Effect | Concentration | Reference |

| Epithelial Ovarian Cancer | 8-Br-cGMP | Suppressed proliferation, invasion, and migration | Dose-dependent | (Wang et al., 2024) |

| Human Leukemia (HL-60) | 8-Bromo-cGMP | Induction of differentiation | 0.1 - 1 mM | (Olsson et al., 1982) |

Immunomodulatory Properties

More recent investigations have explored the immunomodulatory effects of 8-Bromoguanosine. There is growing evidence that it can act as an agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA. This suggests a role for 8-Bromoguanosine in stimulating immune responses.

Signaling Pathway Diagram: TLR7 Activation

Probing the Architectural Nuances of RNA: A Technical Guide to 8-Bromoguanosine-¹³C,¹⁵N²

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 8-Bromoguanosine-¹³C,¹⁵N², a powerful isotopic and structural probe, in the intricate study of RNA structure and dynamics. By combining the steric influence of a bromine substituent with the nuclear spin properties of ¹³C and ¹⁵N isotopes, this modified nucleoside offers unparalleled insights into RNA conformation, stability, and interactions, paving the way for advancements in molecular biology and therapeutic development.

Introduction

The function of an RNA molecule is intrinsically linked to its three-dimensional structure. Understanding the complex folds, loops, and junctions of RNA is paramount for deciphering its biological roles and for the rational design of RNA-targeted therapeutics. 8-Bromoguanosine (B14676), a synthetic analog of guanosine (B1672433), has emerged as a valuable tool in RNA structural biology. The introduction of a bulky bromine atom at the C8 position of the guanine (B1146940) base sterically favors the syn glycosidic conformation, a less common but functionally significant orientation in RNA structures such as Z-RNA, G-quadruplexes, and specific loop motifs.[1][2][3]

The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into 8-bromoguanosine further enhances its utility, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. These isotopes provide sensitive NMR handles, enabling the precise determination of local conformation, dynamics, and intermolecular interactions at the atomic level. This guide provides a comprehensive overview of the synthesis, properties, and applications of 8-Bromoguanosine-¹³C,¹⁵N², supported by quantitative data and detailed experimental protocols.

Properties and Synthesis

The key characteristic of 8-bromoguanosine is its strong preference for the syn conformation around the glycosidic bond, in contrast to the typical anti conformation of standard guanosine residues in A-form RNA helices.[1][2] This conformational restriction can be exploited to stabilize specific RNA structures or to probe the functional importance of a syn conformation at a particular site.

Applications in RNA Structural Studies

The unique properties of 8-Bromoguanosine-¹³C,¹⁵N² make it a versatile tool for a range of applications in RNA research:

-

Stabilizing and Studying Z-RNA: Z-RNA is a left-handed helical conformation of RNA that is implicated in various biological processes, including the immune response.[5][6] The syn conformation of guanosine is a hallmark of Z-RNA. Incorporation of 8-bromoguanosine strongly promotes the formation and stability of Z-RNA duplexes, facilitating their structural characterization.[3][7]

-

Investigating G-Quadruplexes: G-quadruplexes are four-stranded RNA structures formed in guanine-rich sequences, playing roles in translation regulation and other cellular processes. These structures often contain guanosines in the syn conformation. 8-bromoguanosine can be used to stabilize G-quadruplexes and to elucidate their complex folding topologies.[2][8]

-

Probing RNA Hairpin and Loop Structures: Specific hairpin and loop motifs in RNA, such as the YNMG tetraloop, contain essential syn guanosine residues. Substituting these with 8-bromoguanosine can help to dissect the energetic contributions of these conformations to the overall stability and structure of the motif.[1]

-

Elucidating Enzyme Mechanisms: For ribozymes where the catalytic activity is dependent on the conformation of specific guanosine residues, 8-bromoguanosine can be used as a tool to probe the conformational requirements of the active site.[9]

-

NMR Spectroscopic Analysis: The ¹³C and ¹⁵N labels provide site-specific probes for NMR spectroscopy. This allows for the detailed characterization of local structure, dynamics, and interactions of the labeled nucleotide within a larger RNA molecule, even in complex systems.[10][11][12]

Quantitative Data

The incorporation of 8-bromoguanosine can have a significant impact on the thermodynamic stability of RNA structures. The following tables summarize key quantitative data from the literature.

| RNA Structure | Modification | ΔΔG°37 (kcal/mol) | Effect on Stability | Reference |

| RNA Hairpin (UUCG, CGCG, CGAG) | 8-bromoguanosine substitution for G in the loop | Not specified for hairpin, but destabilizes duplex by ~+4.7 kcal/mol | Shifts equilibrium towards hairpin | [1] |

| RNA Duplex | 8-methoxyguanosine substitution | +1.87 | Destabilizing | [13] |

| RNA Duplex | 8-benzyloxyguanosine substitution | Not specified, but destabilizing | Destabilizing | [13] |

| G(CGG)₂C Duplex | 8-bromoguanosine at 3rd position | -3.7 | Stabilizing | [2] |

Table 1: Thermodynamic Effects of 8-Substituted Guanosine on RNA Stability.

| Isotope | Nucleoside | Chemical Shift (ppm) | Conditions | Reference |

| ¹³C | Guanosine (C8) | ~137 | Varies | [14] |

| ¹³C | 8-bromoguanosine in (CGG) repeat RNA (C1' of BrG3) | Downfield shift of ~3 ppm relative to other residues | 1H-13C HSQC | [2] |

| ¹⁵N | Guanosine (N1, N7, NH₂) | Varies depending on protonation state and environment | DMSO | [12] |

| ¹H | Guanosine self-assembly (NH) | 13-15 ppm (ribbon-like) vs 10-11 ppm (quartet-like) | Solid-state NMR | [11] |

Table 2: Representative NMR Chemical Shift Data.

Experimental Protocols

UV Melting for Thermodynamic Analysis

This protocol is used to determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of RNA duplexes or hairpins containing 8-bromoguanosine.

-

Sample Preparation: Dissolve the RNA oligonucleotides (with and without the 8-bromoguanosine modification) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the RNA will depend on the extinction coefficient and the path length of the cuvette.

-

UV Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.

-

Melting Curve Acquisition: Heat the sample at a constant rate (e.g., 0.5 °C/min) from a low temperature (e.g., 10 °C) to a high temperature (e.g., 90 °C), recording the absorbance at 260 nm at regular intervals.

-

Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The first derivative of this curve will give the Tm. The thermodynamic parameters can be derived by fitting the melting curves to a two-state model.[15][16]

NMR Spectroscopy for Structural Analysis

This protocol outlines the general steps for using NMR spectroscopy to study an RNA molecule containing 8-Bromoguanosine-¹³C,¹⁵N².

-

RNA Synthesis and Purification: Synthesize the RNA oligonucleotide containing the labeled 8-bromoguanosine using solid-phase phosphoramidite (B1245037) chemistry. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or HPLC.[13][17]

-

Sample Preparation: Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H₂O/10% D₂O or 100% D₂O). The concentration should be in the range of 0.1 to 1 mM.

-

NMR Data Acquisition: Acquire a series of NMR experiments on a high-field NMR spectrometer. These may include:

-

1D ¹H NMR to observe imino protons and assess overall folding.

-

2D ¹H-¹H NOESY to identify through-space proximities between protons for structure calculation.

-

2D ¹H-¹³C HSQC and ¹H-¹⁵N HSQC to assign the chemical shifts of the labeled nucleotide.

-

Other specialized experiments to measure scalar couplings and residual dipolar couplings for higher resolution structural information.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., NMRPipe, Sparky). Assign the resonances and use the structural restraints (NOEs, scalar couplings) to calculate a three-dimensional structure of the RNA molecule using programs like XPLOR-NIH or CYANA.

Visualizations

Conformational Preference of 8-Bromoguanosine

References

- 1. Restricting the conformational heterogeneity of RNA by specific incorporation of 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural characterization of a dimer of RNA duplexes composed of 8-bromoguanosine modified CGG trinucleotide repeats: a novel architecture of RNA quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Formation of Z-DNA and Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of nucleotide bromination on the stabilities of Z-RNA and Z-DNA: a molecular mechanics/thermodynamic perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural characterization of a dimer of RNA duplexes composed of 8-bromoguanosine modified CGG trinucleotide repeats: a novel architecture of RNA quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A conformationally restricted guanosine analog reveals the catalytic relevance of three structures of an RNA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of 13C-, 15N-, and 18O-labeled guanidinohydantoin from guanosine oxidation with singlet oxygen. Implications for structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanosine(118-00-3) 13C NMR spectrum [chemicalbook.com]

- 15. Thermodynamic studies of RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments - PMC [pmc.ncbi.nlm.nih.gov]

Immunostimulatory effects of C8-substituted guanine ribonucleosides

An In-Depth Technical Guide to the Immunostimulatory Effects of C8-Substituted Guanine (B1146940) Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

C8-substituted guanine ribonucleosides represent a significant class of small molecule immunomodulators that have garnered attention for their potent ability to stimulate both innate and adaptive immune responses. These synthetic analogs primarily exert their effects by activating Toll-like Receptor 7 (TLR7), a key pattern recognition receptor involved in antiviral immunity. This technical guide provides a comprehensive overview of the mechanism of action, structure-activity relationships, and immunological outcomes associated with these compounds. It includes quantitative data summaries, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Certain guanine ribonucleosides featuring substitutions at the C8 position, and in some cases also the N7 position, are powerful activators of the immune system.[1][2] These molecules have demonstrated the ability to stimulate humoral and cellular immunity in various animal models, leading to applications as vaccine adjuvants and antiviral agents.[1][3][4] Their biological activity is largely attributed to their capacity to induce the production of key cytokines, most notably Type I interferons (IFNs).[2][3] Early research focused on their pleiotropic effects, such as the polyclonal activation of B cells and the enhancement of natural killer (NK) cell activity.[5][6] Subsequent studies elucidated the precise molecular mechanism, identifying Toll-like Receptor 7 (TLR7) as the exclusive cellular receptor for these compounds.[1][2] This guide delves into the technical details of their function, providing the necessary information for professionals engaged in immunology and drug discovery.

Mechanism of Action: TLR7-Dependent Signaling

C8-substituted guanine ribonucleosides function as agonists for TLR7, an endosomal receptor that typically recognizes guanosine-rich single-stranded RNA from viruses.[1][7][8] The activation of TLR7 by these synthetic analogs initiates a signaling cascade that mirrors the natural antiviral response.

The process begins with the uptake of the guanosine (B1672433) analogs into the cell, which is thought to occur via carrier-mediated transport.[9] Once inside, they localize to endosomal compartments where TLR7 is expressed.[1][2] The binding of the C8-substituted guanosine analog to TLR7 triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members and subsequent activation of TRAF6 (TNF receptor-associated factor 6). This cascade culminates in the activation of two primary downstream pathways:

-

NF-κB Pathway : Leads to the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[1][3]

-

IRF7 Pathway : Induces the expression of Type I interferons (IFN-α/β), which are critical for establishing an antiviral state.[1][10]

Genetic studies using human embryonic kidney (HEK) 293 cells have confirmed that these guanosine analogs activate cells exclusively through TLR7.[2][3] Furthermore, the activation process requires endosomal maturation, as inhibiting this with agents like chloroquine (B1663885) significantly reduces the downstream signaling.[1][2]

Caption: TLR7 signaling cascade initiated by C8-substituted guanosine analogs.

Structure-Activity Relationships (SAR)

The immunostimulatory activity of guanosine analogs is critically dependent on the substitutions at the C8 and N7 positions of the purine (B94841) ring.[1]

-

C8-Substitution : This is a primary requirement for activity. Analogs like 8-bromoguanosine (B14676) and 8-mercaptoguanosine are potent lymphocyte activators.[5][11]

-

N7-Substitution : Dual substitution at both N7 and C8, as seen in compounds like 7-methyl-8-oxoguanosine and loxoribine (B1675258) (7-allyl-8-oxoguanosine), often results in significantly greater potency and maximal activity compared to singly C8-substituted analogs.[6]

-

Purine Ring Integrity : When a nitrogen atom is present at the 7-position, the 8-position must be oxidized for the molecule to be immunostimulatory.[1]

Disubstituted analogs generally induce higher quantities of cytokines, including IL-1α, IL-6, TNF-α, and IFN-γ, compared to their monosubstituted counterparts.[6]

Quantitative Data on Immunostimulatory Activity

The following tables summarize the quantitative effects of various C8-substituted guanine ribonucleosides on immune cells. Data is compiled from multiple studies to provide a comparative overview.

Table 1: Cytokine Induction by Guanosine Analogs in Murine Splenocytes

| Compound | Concentration | IL-6 Production (pg/mL) | IL-12 Production (pg/mL) | Type I IFN (U/mL) | Reference |

| TOG | 100 µM | ~1500 | ~600 | ~800 | [1] |

| Loxoribine | 100 µM | ~2000 | ~800 | Not Reported | [1] |

| 7-deaza-G | 100 µM | ~1200 | ~500 | Not Reported | [1] |

TOG (7-Thia-8-oxoguanosine), 7-deaza-G (7-deazaguanosine). Values are approximate, based on graphical data.

Table 2: Cytokine Induction in Human Peripheral Blood Leukocytes (PBLs)

| Compound | Concentration | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) | IFN-α Production (pg/mL) | Reference |

| TOG | 100 µM | ~400 | ~150 | ~1000 | [1] |

| Loxoribine | 100 µM | ~1000 | ~250 | ~2000 | [1] |

Values are approximate, based on graphical data.

Table 3: Comparison of Monosubstituted vs. Disubstituted Analogs

| Compound Class | IL-1α | IL-6 | TNF-α | IFN-γ | Total IFN Activity | Reference |

| Monosubstituted | Not Detected | Lower | Lower | Lower | Lower | [6] |

| Disubstituted | Detected | Higher | Higher | Higher | Higher | [6] |

This table provides a qualitative comparison of the maximal cytokine levels induced.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of C8-substituted guanine ribonucleosides. Below are representative protocols for key in vitro assays.

TLR7 Activation Assay in HEK293 Cells

This assay confirms the specificity of the compound for a particular TLR.

-

Cell Culture : Culture HEK293 cells stably co-transfected with a human TLR7 expression plasmid and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

Compound Stimulation : Seed the cells in 96-well plates. The following day, stimulate the cells with various concentrations of the C8-substituted guanosine analog (e.g., 1-100 µM) for 16-24 hours. Include a known TLR7 agonist (e.g., R848/Resiquimod) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Reporter Gene Analysis : After incubation, collect the cell culture supernatant. Measure SEAP activity using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.

-

Data Interpretation : An increase in SEAP activity indicates the activation of the NF-κB pathway, confirming that the compound is an agonist for the expressed TLR.

Cytokine Profiling in Primary Immune Cells

This protocol measures the functional outcome of TLR activation in relevant immune cells.

-